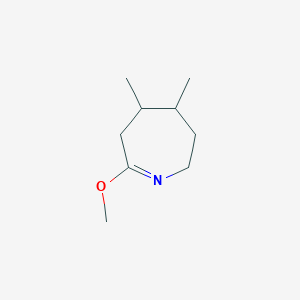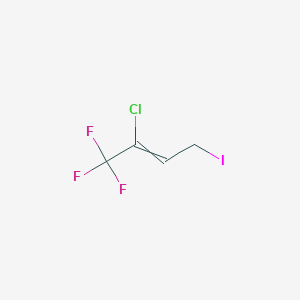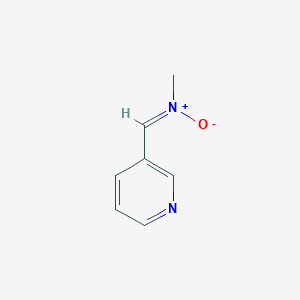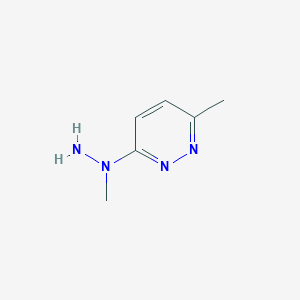
Cyclopropyl-pyridin-4-ylmethyl-amine
Übersicht
Beschreibung
Cyclopropyl-pyridin-4-ylmethyl-amine is a structural motif found in many bioactive molecules and synthetic intermediates. Its synthesis, molecular structure analysis, and reactivity have been the subject of various studies due to its potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyrrolidines, including structures related to cyclopropyl-pyridin-4-ylmethyl-amine, has been demonstrated through diastereoselective and regioselective methods. For instance, the Yb(OTf)3 catalyzed three-component reaction involving aldehydes, amines, and 1,1-cyclopropanediesters produces pyrrolidines with significant diastereoselectivity (Carson & Kerr, 2005). Additionally, asymmetric 1,3-dipolar cycloaddition has been employed for the synthesis of various bioactive molecules starting from similar precursors (Kotian et al., 2005).
Molecular Structure Analysis
Structural elucidation of compounds containing the cyclopropyl-pyridin-4-ylmethyl-amine moiety often employs analytical and spectral studies, including X-ray crystallography for precise molecular geometry determination. For example, the study by Banothu et al. (2015) on polysubstituted cyclopropane derivatives showcases the utility of single crystal X-ray analysis in confirming the structures of complex organic compounds (Banothu, Basavoju, & Bavantula, 2015).
Chemical Reactions and Properties
Cyclopropyl-pyridin-4-ylmethyl-amine derivatives participate in diverse chemical reactions, highlighting their versatility. For instance, their involvement in Pd-catalyzed amination reactions illustrates the functional group's reactivity towards nucleophilic substitution, enabling the synthesis of a broad range of products (Garlapati et al., 2012).
Wissenschaftliche Forschungsanwendungen
Application in Non-linear Optics
- Summary of the Application : Pyridin-4-ylmethyl-amine and its derivatives are used in the development of materials with nonlinear optical properties. These materials are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors .
- Methods of Application : The molecules are incorporated into a layered structure of zirconium 4-sulfophenylphosphonate. The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods and compared with the presented experimental results .
- Results or Outcomes : The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers. The dipole moments of the guests in the final models were calculated to illustrate the potential use of these materials in non-linear optics .
Application in Drug Design
- Summary of the Application : Piperidine derivatives, which include pyridin-4-ylmethyl-amine, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application : The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Application in Nonlinear Optics
- Summary of the Application : Pyridin-4-ylmethyl-amine and its derivatives, such as 3-methyl-N-(pyridin-4-yl)pyridin-4-amine (AMe), and 3-nitro-N-(pyridin-4-yl)pyridin-4-amine (ANO2), are used in the development of materials with nonlinear optical properties. These materials are of great interest for optical signal processing applications .
- Methods of Application : The molecules are incorporated into a layered structure of zirconium 4-sulfophenylphosphonate. The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods .
- Results or Outcomes : The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers. The dipole moments of the guests in the final models were calculated to illustrate the potential use of these materials in non-linear optics .
Application in Anticancer Drug Design
- Summary of the Application : Pyridine-containing compounds have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer .
- Methods of Application : The synthesis of pyridine derivatives involves intra- and intermolecular reactions leading to the formation of various pyridine derivatives .
- Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Application in Nonlinear Optics
- Summary of the Application : Pyridin-4-ylmethyl-amine and its derivatives, such as 3-methyl-N-(pyridin-4-yl)pyridin-4-amine (AMe), and 3-nitro-N-(pyridin-4-yl)pyridin-4-amine (ANO2), are used in the development of materials with nonlinear optical properties. These materials are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators and deflectors .
- Methods of Application : The molecules are incorporated into a layered structure of zirconium 4-sulfophenylphosphonate. The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods .
- Results or Outcomes : The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers. The dipole moments of the guests in the final models were calculated to illustrate the potential use of these materials in non-linear optics .
Application in Anticancer Drug Design
- Summary of the Application : Pyridine-containing compounds have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer .
- Methods of Application : The synthesis of pyridine derivatives involves intra- and intermolecular reactions leading to the formation of various pyridine derivatives .
- Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Safety And Hazards
Zukünftige Richtungen
While specific future directions for Cyclopropyl-pyridin-4-ylmethyl-amine are not provided in the search results, there is a general trend in synthetic chemistry towards the development of new molecules and materials to support better life welfare . This could potentially include new derivatives or applications of Cyclopropyl-pyridin-4-ylmethyl-amine.
Eigenschaften
IUPAC Name |
N-(pyridin-4-ylmethyl)cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-9(1)11-7-8-3-5-10-6-4-8/h3-6,9,11H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVLLYTWAGEYSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360124 | |
| Record name | Cyclopropyl-pyridin-4-ylmethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-pyridin-4-ylmethyl-amine | |
CAS RN |
193153-60-5 | |
| Record name | Cyclopropyl-pyridin-4-ylmethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Propan-2-yl)phenyl]oxirane](/img/structure/B64562.png)
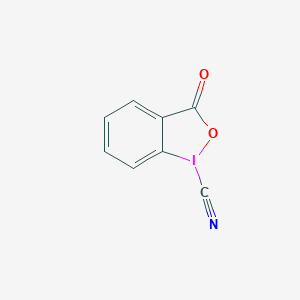
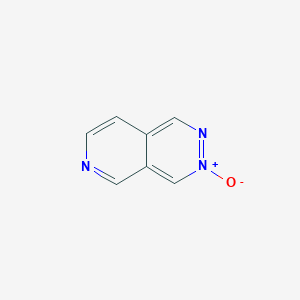
![(6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B64572.png)
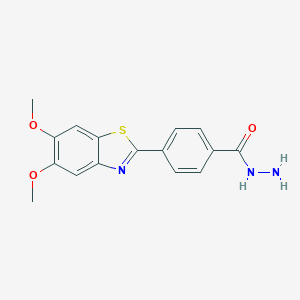
![3H-Imidazo[4,5-b]pyridin-3-ol](/img/structure/B64574.png)
![4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B64575.png)
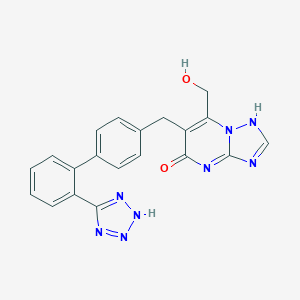
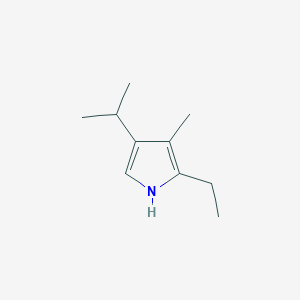
![(E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride](/img/structure/B64583.png)
